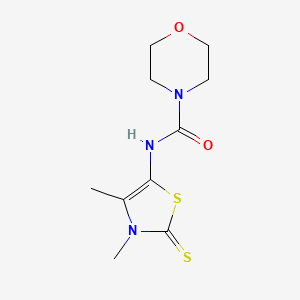![molecular formula C19H22FN5O2 B6030498 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6030498.png)
4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as FL-morpholine, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in cellular processes. For example, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression and is often overexpressed in cancer cells. By inhibiting histone deacetylase, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and enhance the immune response to cancer cells. In neurological disorders, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to protect neurons from oxidative stress and inflammation, which can lead to cell death and neurodegeneration. In infectious diseases, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to inhibit viral replication by targeting specific enzymes and receptors involved in viral entry and replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee is its potential as a therapeutic agent in various diseases, as discussed above. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee.
Zukünftige Richtungen
There are several potential future directions for research on 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee. One area of interest is the development of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee derivatives with improved solubility and potency. Another area of interest is the investigation of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee in combination with other drugs or therapies, to determine potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee and its potential applications in various diseases.
Synthesemethoden
The synthesis of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee involves the reaction of 4-(4-fluorobenzoyl)pyrimidine with morpholine and triethylamine in the presence of a catalyst. The resulting product is purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cancer cell proliferation. In neurological disorders, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been studied for its ability to inhibit the replication of viruses such as HIV and HCV.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-16-3-1-15(2-4-16)19(26)25-7-5-23(6-8-25)17-13-18(22-14-21-17)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBSFVZICTCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)
![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B6030482.png)
![4-(2-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6030485.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)
![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6030505.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6030508.png)
![N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)